molecular formula C14H10Cl2N4S B5885056 5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole

5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole

Cat. No.: B5885056
M. Wt: 337.2 g/mol
InChI Key: HERWPFWLDQWYDL-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C14H10Cl2N4S. It is known for its unique structure, which includes a tetrazole ring and a dichlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium azide to form 2,6-dichlorobenzyl azide. This intermediate is then reacted with phenyl isothiocyanate to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can bind to specific sites on enzymes, inhibiting their activity. Additionally, the tetrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with triazole or thiadiazole rings. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c15-12-7-4-8-13(16)11(12)9-21-14-17-18-19-20(14)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERWPFWLDQWYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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